molecular formula C18H20N2O2S B2915659 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2034472-11-0

4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2915659
CAS No.: 2034472-11-0
M. Wt: 328.43
InChI Key: WMUIAOOEDOGXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a synthetic chemical reagent designed for research and screening applications in medicinal chemistry. This compound features a molecular architecture combining a pyridine ring linked via an ether bond to a pyrrolidine moiety, which is further functionalized with a 2-(ethylsulfanyl)benzoyl group. Such heterocyclic scaffolds are of significant interest in pharmaceutical research . Derivatives containing pyrrolidine and pyridine rings are known to exhibit a broad spectrum of pharmacological activities, which may include effects on the nervous and immune systems, as well as potential antidiabetic and antimicrobial properties, based on the established profiles of similar structural classes . The presence of the ethylsulfanyl and benzoyl groups may influence the compound's lipophilicity and its interaction with biological targets, such as enzymes or receptors. Researchers can utilize this compound as a building block for further chemical synthesis or as a probe for in vitro biological screening against novel targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-23-17-6-4-3-5-16(17)18(21)20-12-9-15(13-20)22-14-7-10-19-11-8-14/h3-8,10-11,15H,2,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUIAOOEDOGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ethylsulfanylbenzoyl group may enhance its binding affinity to these targets, while the pyrrolidine and pyridine rings contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other pyrrolidinyloxy pyridine derivatives. Key analogues include:

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS: 2034324-33-7)
  • Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S
  • Key Features :
    • A sulfonyl (-SO₂-) group replaces the benzoyl carbonyl.
    • Dichloro and methyl substituents on the phenyl ring enhance steric bulk and electron-withdrawing effects compared to the ethylsulfanyl group.
    • Higher molecular weight (387.3 g/mol) due to chlorine atoms .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Derivatives
  • General Formula : C₂₈H₂₂ClN₃ (example)
  • Key Features: Chlorine and substituted phenyl groups increase hydrophobicity. Melting points range from 268–287°C, suggesting higher crystallinity compared to sulfanyl-containing analogues .
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
  • Example : Compound 12 (C₃₈H₂₈ClN₇O₂S)
  • Key Features :
    • Fused polycyclic systems increase planar rigidity, contrasting with the flexible pyrrolidine linker in the target compound.
    • Triazole and methoxyphenyl groups introduce polar interactions .

Physicochemical and Spectroscopic Properties

Property 4-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine 2-Amino-4-(2-Chloro-5-(4-Me-Phenyl)Pyridin-3-Yl)-1-(4-Me-Phenyl)Pyridine
Molecular Formula C₁₈H₂₁N₂O₂S (inferred) C₁₆H₁₆Cl₂N₂O₃S C₂₈H₂₂ClN₃
Molecular Weight (g/mol) ~357.5 (calculated) 387.3 466–545 (varies with substituents)
Key Substituents Ethylsulfanyl, benzoyl Dichloro, methyl, sulfonyl Chlorine, substituted phenyl, amino
Melting Point Not reported Not reported 268–287°C
Spectral Data Not available Not available IR: 1660–1680 cm⁻¹ (C=O); ¹H NMR: δ 6.8–8.2 (aromatic H)

Functional Group Impact on Properties

  • Sulfonyl (-SO₂-) : Increases polarity and hydrogen-bond acceptor capacity, improving aqueous solubility compared to ethylsulfanyl .
  • Chlorine Substituents : Elevate molecular weight and may confer electrophilic reactivity, as seen in antimicrobial derivatives .

Biological Activity

4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidine moiety, and an ethylsulfanyl group. This compound is notable for its potential biological activities, which are still under investigation due to its relatively recent introduction into the scientific literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure suggests multiple points of interaction with biological targets, enhancing its potential pharmacological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Antiviral and antifungal activities

These activities are attributed to the compound's ability to interact with various biological pathways and molecular targets.

The mechanisms through which this compound exerts its biological effects may involve:

  • Electrophilic Aromatic Substitution : The electron-rich nature of the pyridine and pyrrolidine rings allows for electrophilic reactions that can lead to modifications enhancing biological activity.
  • Nucleophilic Additions : The presence of nucleophilic sites in the structure facilitates interactions with electrophilic centers in biological molecules.

Comparative Analysis with Similar Compounds

To better understand its potential, a comparative analysis with structurally similar compounds is useful. The following table outlines some related compounds along with their biological activities:

Compound NameStructure FeaturesBiological Activity
2-AminopyridineContains an amino group on pyridineAntimicrobial, anticancer
Pyrrolidinyl benzamideFeatures a benzamide linked to a pyrrolidineAnticancer
Ethylthio-pyrimidineContains an ethylthio group on a pyrimidine ringAntiviral, antifungal

The unique combination of structural elements in this compound may enhance its solubility and reactivity compared to simpler analogues, potentially leading to improved specificity in therapeutic applications.

Q & A

Q. How to resolve contradictions in SAR studies between in vitro and in vivo data?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation : Adjust for protein binding (e.g., plasma protein binding assays) and metabolic clearance (microsomal stability tests).
  • Case Study : Compound 4a showed strong in vitro inhibition (IC50_{50} = 0.011 μM) but moderate in vivo efficacy due to rapid glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.